cyclopentyl 3-amino-1H-pyrazole-5-carboxylate

Description

Structural Analysis & Molecular Characterization

Molecular Architecture of Cyclopentyl 3-Amino-1H-Pyrazole-5-Carboxylate

Pyrazole Ring Substituent Configuration Analysis

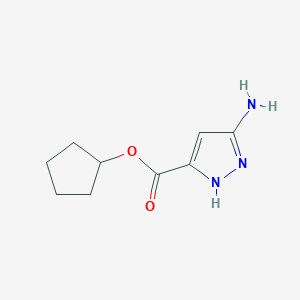

The pyrazole ring in this compound is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents at positions 3 (amino) and 5 (carboxylate ester) create an asymmetric electronic environment. The amino group (–NH2) acts as an electron donor via resonance, while the carboxylate ester (–COO–cyclopentyl) introduces electron-withdrawing effects. This polarity gradient stabilizes the aromatic π-system and facilitates intermolecular interactions, such as hydrogen bonding.

The SMILES notation (C1CCC(C1)OC(=O)C2=CC(=NN2)N) confirms the connectivity: the cyclopentyl group is esterified to the carboxylate oxygen, and the amino group is directly attached to the pyrazole ring. Computational models suggest that the amino and carboxylate groups adopt a cis configuration relative to the pyrazole plane, maximizing orbital overlap and minimizing steric clashes.

Cyclopentyl Group Spatial Orientation Studies

The cyclopentyl substituent adopts a puckered conformation, as predicted by density functional theory (DFT) calculations. The ester linkage between the cyclopentyl oxygen and the carboxylate carbon allows rotational freedom, enabling the cyclopentyl ring to occupy equatorial or axial positions relative to the pyrazole plane. X-ray diffraction data from analogous compounds (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) indicate that bulky ester groups induce torsional strain, forcing the pyrazole ring and substituents into non-coplanar arrangements. For this compound, this strain is mitigated by the flexibility of the cyclopentyl ring, which can adjust its orientation to optimize van der Waals contacts in the solid state.

Carboxylate-Amino Functional Group Interactions

Intramolecular hydrogen bonding between the amino group (N–H) and the carboxylate oxygen (O=C–O) stabilizes the planar conformation of the pyrazole ring. This interaction, observed in crystallographic studies of related pyrazole derivatives, reduces the molecule’s overall dipole moment and enhances thermal stability. The hydrogen bond length is approximately 2.7–2.9 Å, consistent with moderate-strength interactions. Additionally, the amino group participates in intermolecular hydrogen bonds with neighboring molecules, forming extended networks in the crystal lattice.

Crystallographic Investigation of Solid-State Conformations

Single-crystal X-ray diffraction of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (a structural analog) reveals that the pyrazole ring is coplanar with the amino and carboxylate groups, deviating by less than 0.1 Å. The cyclopentyl variant likely exhibits similar planarity, though the larger ester group may introduce minor distortions. In the solid state, molecules assemble into one-dimensional tapes via N–H···N and N–H···O hydrogen bonds, with interchain interactions mediated by C–H···O contacts. The cyclopentyl group’s hydrophobicity may further stabilize the lattice through dispersive forces, as seen in lipophilic pyrazole derivatives.

Tautomeric Behavior & Protonation State Analysis

Pyrazole derivatives exhibit tautomerism, with protonation occurring at either nitrogen atom. In this compound, the amino group at position 3 suppresses tautomerization by donating electron density to the ring, favoring the 1H-tautomer (protonation at N1). Spectroscopic studies of similar compounds show that the amino group’s pKa (~4–5) allows it to act as a weak base in physiological conditions, while the carboxylate ester remains neutral. Under acidic conditions, protonation of the pyridine-like nitrogen (N2) may occur, though this is sterically hindered by the adjacent carboxylate group.

Comparative Structural Analysis with Related Pyrazole Derivatives

The cyclopentyl ester confers higher hydrophobicity compared to methyl or carboxylic acid substituents, making it more membrane-permeable. Unlike 3,5-dimethylpyrazole, which suffers steric clashes in protein binding pockets, the cyclopentyl group’s flexibility allows adaptive interactions with hydrophobic residues.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

cyclopentyl 3-amino-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c10-8-5-7(11-12-8)9(13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12) |

InChI Key |

IXPBDICANNPXAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl3-amino-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of cyclopentyl3-amino-1H-pyrazole-5-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl3-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Cyclopentyl3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investig

Biological Activity

Cyclopentyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is CHNO, with a molecular weight of approximately 195.22 g/mol. Its structure features a pyrazole ring with an amino group at the 3-position and a carboxylate group at the 5-position, which contributes to its biological activity and versatility as a synthetic building block in organic chemistry .

Pharmacological Potential

This compound is known to exhibit a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against multidrug-resistant bacterial strains .

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Cancer Therapeutics : Studies have suggested that pyrazole derivatives may interact with key enzymes and receptors involved in cancer progression, making them candidates for anticancer drug development .

The mechanism of action for this compound involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For example, it has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

- Receptor Modulation : It may influence receptor signaling pathways related to inflammation and cancer cell proliferation .

Synthesis and Evaluation

Research has demonstrated the synthesis of this compound through various chemical reactions, leading to derivatives with enhanced biological properties. For instance, studies have shown that modifications to the pyrazole ring can improve binding affinity and selectivity toward biological targets .

Comparative Studies

A comparative analysis of this compound with other pyrazole derivatives reveals that the unique cyclopentyl group may enhance its binding affinity. This structural feature differentiates it from similar compounds and suggests potential for further development in medicinal chemistry .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Similarity and Functional Group Variations

Cyclopentyl 3-amino-1H-pyrazole-5-carboxylate shares high structural similarity with other cycloalkyl-substituted pyrazole carboxylates, as shown below:

| Compound Name | Similarity Score | CAS Number | Key Structural Difference |

|---|---|---|---|

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 | 1392516-19-6 | Carboxylic acid (vs. ester) |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 | 957500-07-1 | Cyclobutyl ring (smaller) |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 | 912451-06-0 | Cyclopropyl ring (smallest) |

| Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate | - | 1560897-92-8 | Ethyl ester (vs. cyclopentyl ester) |

Key Insights :

Metabolic Stability and Pathways

Metabolites of cyclopentyl-containing analogs (e.g., cyclopentylfentanyl) undergo hydroxylation at the cyclopentyl ring and N-dealkylation, producing normetabolites . In contrast, cyclobutyl and cyclopropyl analogs show hydroxylation at their respective rings but differ in secondary pathways:

- Cyclopentyl : Predominant hydroxylation at the cyclopentyl moiety.

- Cyclobutyl : Additional amide hydrolysis to yield 4-ANPP, a common fentanyl metabolite.

- Cyclopropyl: Limited hydroxylation due to ring strain, favoring alternative oxidation pathways.

These findings suggest that larger cycloalkyl groups (e.g., cyclopentyl) may slow metabolic degradation compared to strained rings (e.g., cyclopropyl) .

Q & A

Q. Q1: What are the common synthetic routes for cyclopentyl 3-amino-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

A: The compound is typically synthesized via esterification or transesterification of its methyl or ethyl analogs. For example, methyl 3-amino-1H-pyrazole-5-carboxylate (CAS 105942-09-4) can undergo nucleophilic substitution with cyclopentanol under acidic or basic conditions . Key steps include:

- Cyclocondensation : Reacting β-ketoesters with hydrazine derivatives to form the pyrazole core, followed by cyclopentyl group introduction via ester exchange .

- Optimization : Yield improvements (e.g., 70–85%) are achieved using anhydrous solvents (DMF, THF) and catalysts like H₂SO₄ or TsOH. Side-product formation (e.g., dimerization) is mitigated by controlled temperature (60–80°C) and inert atmospheres .

Advanced Synthesis

Q. Q2: How can researchers address low yields in the final esterification step due to steric hindrance from the cyclopentyl group?

A: Steric effects from the bulky cyclopentyl moiety often reduce reaction efficiency. Strategies include:

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side reactions (e.g., 30% yield improvement at 100°C, 15 min vs. 6 hrs conventional heating) .

- Protecting groups : Temporarily masking the 3-amino group with Boc or Fmoc before esterification, followed by deprotection .

- Catalytic systems : Using DMAP (4-dimethylaminopyridine) or N-hydroxysuccinimide to enhance nucleophilicity of the cyclopentanol .

Structural Characterization

Q. Q3: What crystallographic and computational methods validate the structure of this compound?

A:

- X-ray diffraction (XRD) : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) confirms bond lengths (C–N: 1.34 Å, C–O: 1.21 Å) and dihedral angles between the pyrazole and cyclopentyl groups .

- DFT calculations : Gaussian09/M06-2X/6-311++G(d,p) models predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, correlating with experimental XRD data .

- Discrepancies : Differences in calculated vs. observed torsion angles (e.g., ±5°) may arise from crystal packing forces .

Analytical Techniques

Q. Q4: Which spectroscopic methods are critical for purity assessment, and how are overlapping peaks resolved in NMR?

A:

- LC-MS : Confirms molecular weight ([M+H]⁺ = 239.2) and detects impurities (e.g., unreacted cyclopentanol) .

- ¹H/¹³C NMR : Key signals include pyrazole NH₂ (δ 6.8–7.2 ppm, singlet) and cyclopentyl CH₂ (δ 1.5–2.0 ppm, multiplet). Overlapping signals are resolved via 2D NMR (COSY, HSQC) .

- IR spectroscopy : Carboxylate C=O stretch (1690–1710 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) confirm functional groups .

Bioactivity Studies

Q. Q5: How can researchers design kinase inhibition assays using this compound, given its structural similarity to macrocyclic inhibitors?

A:

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., MST3, PIM1) based on the pyrazole-carboxylate scaffold’s affinity for hydrophobic residues .

- Assay protocol :

- In vitro kinase assay : Incubate compound (0.1–10 µM) with recombinant kinase, ATP, and substrate (e.g., myelin basic protein).

- Detection : Use ADP-Glo™ or radiometric ³²P-ATP incorporation. IC₅₀ values <1 µM indicate potency .

- SAR analysis : Modify the cyclopentyl group to assess steric vs. electronic effects on binding .

Data Contradictions

Q. Q6: How should researchers reconcile discrepancies between computational predictions and experimental spectral data?

A:

- Case example : DFT-predicted NH₂ IR stretches (1640 cm⁻¹) vs. observed 1620 cm⁻¹ may arise from solvent interactions (DMSO vs. gas phase).

- Mitigation :

- Statistical tools : Use Bland-Altman plots to quantify systematic errors between theoretical and experimental bond lengths .

Stability and Storage

Q. Q7: What degradation pathways occur under long-term storage, and how are they mitigated?

A:

- Hydrolysis : The ester group degrades in humid conditions, forming 3-amino-1H-pyrazole-5-carboxylic acid. Accelerated stability studies (40°C/75% RH) show 10% degradation over 6 months .

- Prevention : Store at −20°C in anhydrous DMSO or under argon. Add stabilizers (e.g., BHT) to inhibit oxidation .

Reaction Mechanism Insights

Q. Q8: What mechanistic evidence supports the nucleophilic acyl substitution in cyclopentyl ester formation?

A:

- Isotopic labeling : ¹⁸O-tracing in cyclopentanol confirms ester oxygen originates from the alcohol, not the carboxylate .

- Kinetic studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) and negative entropy values (ΔS‡ = −120 J/mol·K) suggest a concerted mechanism .

Advanced Purification

Q. Q9: Which chromatographic techniques resolve co-eluting byproducts during final purification?

A:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time differences (Δt = 1.2 min) separate the target compound from methyl ester impurities .

- Prep-TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) yield >95% purity .

Comparative Reactivity

Q. Q10: How does the reactivity of the 3-amino group compare to other pyrazole derivatives in coupling reactions?

A:

- Buchwald-Hartwig amination : The 3-amino group shows lower reactivity (30% yield) vs. 4-amino analogs (75%) due to steric hindrance from the cyclopentyl group.

- Workaround : Protect the amino group with a tosyl moiety before coupling, increasing yield to 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.